5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide is an organic compound belonging to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group and a chlorophenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Chlorophenyl Ethyl Group: The chlorophenyl ethyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the thiophene derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl]thiophene-2-carboxamide
- 5-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclopentyl)thiophene-2-carboxamide
Uniqueness
5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the chlorophenyl ethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H11Cl2NOS |
---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11Cl2NOS/c14-10-3-1-9(2-4-10)7-8-16-13(17)11-5-6-12(15)18-11/h1-6H,7-8H2,(H,16,17) |
InChI Key |
WAQBXQPTJBASAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(S2)Cl)Cl |
Origin of Product |
United States |
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